molecular formula C14H14ClNO2S B186116 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide CAS No. 7454-68-4

4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide

Cat. No.: B186116
CAS No.: 7454-68-4
M. Wt: 295.8 g/mol
InChI Key: MOARWRMTEQRKDP-UHFFFAOYSA-N
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Description

4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide is a chemical compound with the molecular formula C14H14ClNO2S and a molecular weight of 295.79 g/mol . This compound is part of the sulfonamide family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,5-dimethylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation or reduction can lead to different sulfonamide derivatives.

Scientific Research Applications

4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide is primarily related to its ability to inhibit certain enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme’s activity, leading to the disruption of folic acid synthesis in microorganisms .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2,5-dimethoxyphenyl)benzenesulfonamide
  • 4-chloro-N-(3,5-dichlorophenyl)benzenesulfonamide
  • 4-chloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide

Uniqueness

4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide is unique due to the presence of both chlorine and dimethyl groups on the phenyl ring, which can influence its reactivity and biological activity. The specific arrangement of these substituents can affect the compound’s binding affinity to target enzymes and its overall pharmacokinetic properties .

Properties

IUPAC Name

4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-10-3-4-11(2)14(9-10)16-19(17,18)13-7-5-12(15)6-8-13/h3-9,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOARWRMTEQRKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50304141
Record name 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7454-68-4
Record name NSC164352
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164352
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What are the key structural features of 4-Chloro-N-(2,5-dimethylphenyl)benzenesulfonamide as revealed by the study?

A1: The study reveals that this compound crystallizes with two unique molecules in its asymmetric unit []. These two molecules exhibit distinct conformations, primarily differing in the torsion angles around the C—SO2—NH—C bond (65.3° and 54.6°) and the tilt angles between the two aromatic rings (59.3° and 45.8°) []. Furthermore, the crystal structure reveals the formation of dimers through pairs of N—H⋯O hydrogen bonds facilitated by inversion symmetry [].

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